2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol
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Overview
Description
2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a diethylamino phenol moiety
Preparation Methods
The synthesis of 2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the chlorophenyl group and the diethylamino phenol moiety through various substitution reactions. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Research is being conducted on its potential use as an anticancer agent.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The triazole ring and the diethylamino phenol moiety play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar compounds include other Schiff bases with triazole rings and chlorophenyl groups. For example:
2-{(E)-[(4-chlorophenyl)imino]methyl}phenol: This compound has a similar structure but lacks the diethylamino group.
2,4-Dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol: This compound has additional chlorine atoms and a hydroxy group instead of the diethylamino group. The uniqueness of 2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20ClN5OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20ClN5OS/c1-3-24(4-2)16-10-7-14(17(26)11-16)12-21-25-18(22-23-19(25)27)13-5-8-15(20)9-6-13/h5-12,26H,3-4H2,1-2H3,(H,23,27)/b21-12+ |
InChI Key |
XVKLZXSQQCLCRP-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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